molecular formula C20H19ClN2O3S B351121 N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide CAS No. 851214-39-6

N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide

Cat. No.: B351121
CAS No.: 851214-39-6
M. Wt: 402.9g/mol
InChI Key: FMPIWFHOGXINPJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide typically involves the reaction of 5-chloro-2-(morpholin-4-yl)aniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thromboembolic diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-morpholin-4-yl-phenylamine
  • 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl

Uniqueness

N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide stands out due to its unique combination of a morpholine ring and a naphthalene sulfonamide group. This structure imparts specific chemical and biological properties that make it valuable in various research applications.

Properties

CAS No.

851214-39-6

Molecular Formula

C20H19ClN2O3S

Molecular Weight

402.9g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C20H19ClN2O3S/c21-17-6-8-20(23-9-11-26-12-10-23)19(14-17)22-27(24,25)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14,22H,9-12H2

InChI Key

FMPIWFHOGXINPJ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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